molecular formula C15H23NO2S B11840250 Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 148961-16-4

Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B11840250
CAS No.: 148961-16-4
M. Wt: 281.4 g/mol
InChI Key: CZLBWUFZIDRPQH-UHFFFAOYSA-N
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Description

Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their high reactivity due to the ring strain in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine derivatives typically involves the reaction of alkenes with nitrenes or the cyclization of haloamines. For Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, one common method involves the reaction of 2-hexylamine with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the aziridine ring.

Industrial Production Methods

Industrial production of aziridine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely.

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Nucleophilic Ring Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Substitution Reactions: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Substitution Reactions: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield amino alcohols, while oxidation can produce sulfonyl aziridines.

Scientific Research Applications

Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful for studying enzyme mechanisms and protein modifications.

    Medicine: Aziridine derivatives have shown potential as anticancer agents due to their ability to alkylate DNA.

    Industry: The compound is used in the production of polymers and coatings, where its reactivity can be harnessed to create cross-linked materials.

Mechanism of Action

The mechanism of action of Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- involves its high reactivity due to the strained aziridine ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can disrupt normal cellular processes, leading to cytotoxic effects. The sulfonyl group can also participate in various chemical reactions, further enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
  • Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-

Uniqueness

Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the hexyl group, which can influence its solubility and reactivity The 4-methylphenylsulfonyl group also imparts specific chemical properties, making it distinct from other aziridine derivatives

Properties

CAS No.

148961-16-4

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

2-hexyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C15H23NO2S/c1-3-4-5-6-7-14-12-16(14)19(17,18)15-10-8-13(2)9-11-15/h8-11,14H,3-7,12H2,1-2H3

InChI Key

CZLBWUFZIDRPQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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